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Compound of Interest

Compound Name: 1-Phenylazetidin-3-ol

Cat. No.: B1322399

Introduction

1-Phenylazetidin-3-ol is a valuable heterocyclic building block in medicinal chemistry and drug
discovery. The strained four-membered azetidine ring, substituted with a phenyl group on the
nitrogen and a hydroxyl group at the 3-position, provides a unique three-dimensional scaffold.
This structure is metabolically robust and serves as a versatile precursor for the synthesis of a
wide range of biologically active molecules, particularly those targeting the central nervous
system (CNS).[1][2] The hydroxyl group offers a convenient handle for further functionalization,
while the phenyl group can influence the pharmacokinetic and pharmacodynamic properties of
the final compounds.

Key Synthetic Transformations

The reactivity of 1-phenylazetidin-3-ol allows for several key synthetic transformations,
making it a cornerstone for generating diverse chemical libraries.

o O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to
introduce a variety of substituents. This is a common strategy to explore the structure-activity
relationship (SAR) of a compound series.

e Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry at the 3-
position and the introduction of various nucleophiles, including azides, thiols, and phenols.
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o Oxidation: Oxidation of the secondary alcohol to a ketone (1-phenylazetidin-3-one) provides
a key intermediate for subsequent reactions, such as reductive amination, to introduce
nitrogen-containing functional groups.

» Ring-Opening Reactions: Under specific conditions, the strained azetidine ring can be
opened to yield functionalized acyclic compounds. For instance, Lewis acid-mediated ring-
opening with phenolic nucleophiles has been reported.[3]

Applications in Drug Discovery

1-Phenylazetidin-3-ol and its derivatives have been incorporated into a variety of biologically
active molecules.

o CNS Agents: The azetidine motif is frequently found in compounds targeting CNS receptors.
The rigid structure of the ring can help to properly orient pharmacophoric elements for
optimal receptor binding.[1][4]

e Enzyme Inhibitors: The unique geometry of the azetidine ring can be exploited to design
potent and selective enzyme inhibitors.

o Antibacterial Agents: Azetidinyl-substituted quinolones and naphthyridones have been
prepared and evaluated for their in vitro antibacterial activity.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-(1-Benzyl-4-phenyl-4,5-
dihydro-1H-imidazol-2-yl)-3-(4-chlorobenzyl)urea
(Representative CNS-active compound)

This protocol describes a general procedure for the synthesis of urea derivatives from a
substituted imidazolamine, a class of compounds with potential CNS activity.[5]

Materials:
o 1-Alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amine (1.0 eq)

e Appropriate isocyanate (e.g., 4-chlorobenzyl isocyanate) (1.0 eq)
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Dichloromethane (CH2CI2), anhydrous

Agueous ammonia solution

Standard laboratory glassware and stirring apparatus

Thin Layer Chromatography (TLC) supplies

Column chromatography supplies (silica gel)
Procedure:

o Dissolve the 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amine (1.0 eq) in anhydrous
dichloromethane.

 To the stirred solution, add the appropriate isocyanate (1.0 eq) dropwise at room
temperature.

o Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
o Upon completion, evaporate the solvent under reduced pressure.

« If an ester intermediate is formed, treat the residue with aqueous ammonia solution to
convert it to the corresponding amide.

» Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexane) to afford the desired urea derivative.

o Characterize the final product by spectroscopic methods (*H NMR, 13C NMR, MS).

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Compound Molar Mass AlogP H-Bond H-Bond Rotatable
ID (g/mol) Donors Acceptors Bonds

3a 308.378 2.630 2 5 4

3b 322.404 2.951 2 5 5

3d 366.414 2.827 2 7 6

3e 322.404 3.116 2 5 4

3f 336.431 3.437 2 5 5

Data adapted from a study on novel urea derivatives with potential CNS activity.[5] AlogP is a
measure of lipophilicity.

Protocol 2: Synthesis of 2-{2-[3-chloro-2-(aryl)-4-
oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-
carboxylic acids (Representative Antibacterial Agents)

This protocol outlines the synthesis of 3-lactam (azetidinone) containing compounds, which are
known for their antibacterial properties.[6]

Materials:

o 2-{2-[N'-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid (1.0 eq)

Chloroacetyl chloride (1.1 eq)

Triethylamine (TEA) (2.0 eq)

Dioxane, anhydrous

Standard laboratory glassware and stirring apparatus

Ice bath

Procedure:
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In a round-bottom flask, dissolve the 2-{2-[N'-
(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid (1.0 eq) in anhydrous
dioxane.

Add triethylamine (2.0 eq) to the solution and cool the mixture in an ice bath.
To the cold, stirred solution, add chloroacetyl chloride (1.1 eq) dropwise.

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-
16 hours.

Monitor the reaction by TLC.
Once the reaction is complete, pour the mixture into ice-cold water.
Collect the precipitated solid by filtration, wash with water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-
{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid.

Characterize the product using IR, *H NMR, 3C NMR, and Mass Spectrometry.

Quantitative Data Summary

Compound ID Molecular Formula  Yield (%) m.p. (°C)
5c C19H15CIN404S 53 215
5e C19H14CIN506S 60 276-278

Data from a study on the synthesis and antibacterial activity of novel azetidinones.[6]
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Caption: General synthetic workflow starting from 1-phenylazetidin-3-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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